REACTION_CXSMILES
|
[Si]([O:8][C:9]1[C:14]2[CH:15]=[C:16]([CH3:18])[O:17][C:13]=2[CH:12]=[CH:11][CH:10]=1)(C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:8][C:9]1[C:14]2[CH:15]=[C:16]([CH3:18])[O:17][C:13]=2[CH:12]=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
4-t-butyldimethylsilyloxy-2-methylbenzofuran
|
Quantity
|
1.822 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC=CC2=C1C=C(O2)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 30 min. the solution was concentrated under reduced pressure
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
diluted with 150 mL of Et2O and 300 mL of H2O in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
separated in a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with Et2O (2×125 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=C1C=C(O2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9923 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |